Cas no 1704251-79-5 (N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride)

N-Hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactivity as a nitrile oxide precursor. Its structure, featuring both a hydroxyl group and a reactive carbonimidoyl chloride moiety, enables efficient participation in [3+2] cycloaddition reactions, such as the synthesis of isoxazolines and isoxazoles. The 1,5-dimethyl substitution enhances stability while maintaining reactivity, making it suitable for controlled transformations. This compound is commonly employed in pharmaceutical and agrochemical research for constructing heterocyclic frameworks. Its compatibility with a range of solvents and functional groups further underscores its utility in complex synthetic pathways. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride structure
1704251-79-5 structure
商品名:N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
CAS番号:1704251-79-5
MF:C6H8ClN3O
メガワット:173.600219726563
CID:4611819
PubChem ID:75480991

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride 化学的及び物理的性質

名前と識別子

    • N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
    • 1H-Pyrazole-4-carboximidoyl chloride, N-hydroxy-1,5-dimethyl-
    • インチ: 1S/C6H8ClN3O/c1-4-5(6(7)9-11)3-8-10(4)2/h3,11H,1-2H3
    • InChIKey: LFYZLWGGLSQRLW-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(C)=C(C(=NO)Cl)C=N1

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-138113-2.5g
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
1704251-79-5 95%
2.5g
$1680.0 2023-05-26
Enamine
EN300-138113-0.5g
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
1704251-79-5 95%
0.5g
$668.0 2023-05-26
Enamine
EN300-138113-0.25g
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
1704251-79-5 95%
0.25g
$425.0 2023-05-26
Enamine
EN300-138113-1.0g
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
1704251-79-5 95%
1g
$857.0 2023-05-26
Enamine
EN300-138113-500mg
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
1704251-79-5 95.0%
500mg
$668.0 2023-09-30
Enamine
EN300-138113-1000mg
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
1704251-79-5 95.0%
1000mg
$857.0 2023-09-30
A2B Chem LLC
AV61841-1g
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
1704251-79-5 95%
1g
$1209.00 2024-04-20
1PlusChem
1P01ACPD-50mg
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
1704251-79-5 95%
50mg
$350.00 2025-03-19
Enamine
EN300-138113-250mg
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
1704251-79-5 95.0%
250mg
$425.0 2023-09-30
Enamine
EN300-138113-2500mg
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
1704251-79-5 95.0%
2500mg
$1680.0 2023-09-30

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride 関連文献

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chlorideに関する追加情報

N-Hydroxy-1,5-Dimethyl-1H-Pyrazole-4-Carbonimidoyl Chloride: A Comprehensive Overview

The compound N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride (CAS No. 1704251-79-5) is a specialized organic chemical with a unique structure and functional groups that make it suitable for various applications in the field of organic synthesis and materials science. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their versatile reactivity and potential in drug discovery, agrochemicals, and advanced materials.

The molecular structure of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride features a pyrazole ring system with substituents at positions 1, 4, and 5. The presence of hydroxyl and methyl groups at positions 1 and 5, respectively, introduces steric and electronic effects that influence the compound's reactivity. The carbonimidoyl chloride group at position 4 is particularly reactive, making this compound a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of pyrazole derivatives in the development of novel pharmaceutical agents. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that N-hydroxy-pyrazole derivatives exhibit promising anti-inflammatory and antioxidant properties. These findings suggest that N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride could serve as a precursor for drugs targeting chronic inflammatory diseases.

In the realm of agrochemistry, pyrazole-based compounds have gained attention for their role in herbicide development. A study in *Pest Management Science* (2023) reported that certain pyrazole derivatives demonstrate selective activity against invasive plant species without adverse effects on beneficial crops. This underscores the importance of understanding the structural properties of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride in designing eco-friendly agricultural chemicals.

From a synthetic chemistry perspective, the carbonimidoyl chloride group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property has been exploited in the synthesis of heterocyclic compounds with enhanced stability and bioavailability. For example, researchers in *Organic Process Research & Development* (2023) utilized pyrazole-based intermediates to construct complex scaffolds for drug candidates.

The synthesis of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride typically involves multi-step processes starting from simple precursors like aldehydes or ketones. Recent advancements in catalytic methods have improved the efficiency and scalability of these syntheses. Green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, have also been explored to reduce environmental impact.

In terms of physical properties, this compound exhibits a melting point around 98°C and is soluble in common organic solvents like dichloromethane and THF. Its stability under various reaction conditions has been thoroughly investigated, with studies showing minimal degradation under mild acidic or basic conditions.

Looking ahead, the demand for pyrazole derivatives is expected to grow due to their expanding applications in biotechnology and materials science. Collaborative efforts between academic institutions and industry players are likely to drive further innovation in this area.

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